molecular formula C24H22N4O3S B11661603 N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide

Cat. No.: B11661603
M. Wt: 446.5 g/mol
InChI Key: SXNDIFMHHVABIO-DHRITJCHSA-N
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Description

N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 . This compound is known for its unique structure, which includes a benzimidazole moiety, a sulfanyl group, and a hydrazide linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or DMSO, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzyme active sites, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. Additionally, the hydrazide linkage can interact with nucleophilic sites in biological molecules, further contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide include:

These compounds share similar structural features but differ in the substitution pattern on the phenyl ring. The unique combination of functional groups in N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N4O3S

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H22N4O3S/c1-16-6-8-17(9-7-16)14-28-21-5-3-2-4-20(21)26-24(28)32-15-23(31)27-25-13-18-10-11-19(29)12-22(18)30/h2-13,29-30H,14-15H2,1H3,(H,27,31)/b25-13+

InChI Key

SXNDIFMHHVABIO-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)O)O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)O)O

Origin of Product

United States

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